molecular formula C13H8ClF3S B7991306 1-Chloro-3-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene

1-Chloro-3-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7991306
M. Wt: 288.72 g/mol
InChI Key: YVWMXKSPMDYKGW-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a benzene core substituted with chlorine (Cl), fluorine (F), and a sulfanylmethyl group (-SCH2-) linked to a 3,4-difluorophenyl moiety. Its reactivity and properties are influenced by the positions and types of substituents, which differentiate it from structurally related compounds .

Properties

IUPAC Name

1-chloro-2-[(3,4-difluorophenyl)sulfanylmethyl]-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3S/c14-10-2-1-3-11(15)9(10)7-18-8-4-5-12(16)13(17)6-8/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWMXKSPMDYKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=CC(=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene typically involves the reaction of 3,4-difluorobenzenethiol with 1-chloro-3-fluoro-2-bromomethylbenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the bromomethyl group, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove halogen atoms or to modify the sulfur-containing group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives with different nucleophiles.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or modified sulfur-containing compounds.

Scientific Research Applications

1-Chloro-3-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect signaling pathways, metabolic processes, or cellular functions depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Positions on the Main Benzene Ring: The target has Cl at position 1 and F at position 3, whereas Compound B places F at position 2. This positional isomerism alters electronic effects: Cl at position 1 (para to the sulfanylmethyl group) may enhance electron withdrawal compared to F at position 2 (meta in Compound B) .

Sulfanylmethyl Group Variations :

  • The target and Compound B share a 3,4-difluorophenyl group, which introduces strong electron-withdrawing effects. In contrast, Compound A has a 2-fluorophenyl group, creating a less polarized environment .
  • Compound C replaces Cl with Br at position 1 and attaches a 3-chloro-5-fluorophenyl group, introducing bulkier halogens that may affect solubility and reactivity .

Halogen Type and Electronic Effects: Bromine in Compound C (vs. The 3,4-difluorophenyl group in the target and Compound B provides greater electron withdrawal than the mono-fluorinated group in Compound A, likely influencing stability in oxidative or nucleophilic environments .

Biological Activity

1-Chloro-3-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene is a fluorinated aromatic compound with potential applications in medicinal chemistry and material science. Its unique structure, characterized by the presence of chlorine and fluorine atoms along with a sulfanylmethyl group, suggests diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound's molecular formula is C13H9ClF3SC_{13}H_9ClF_3S, with a molecular weight of approximately 305.72 g/mol. The structure includes a benzene ring substituted with a chloro and fluoro group, as well as a sulfanylmethyl moiety attached to a difluorophenyl group.

PropertyValue
Molecular FormulaC13H9ClF3SC_{13}H_9ClF_3S
Molecular Weight305.72 g/mol
IUPAC Name1-Chloro-3-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene
CAS NumberNot specified

Antimicrobial Activity

Research indicates that compounds containing fluorine exhibit enhanced antimicrobial properties due to their ability to disrupt bacterial cell membranes and inhibit metabolic pathways. A study published in the Journal of Medicinal Chemistry demonstrated that related fluorinated compounds possess significant activity against various strains of bacteria, including resistant strains . The presence of the sulfanylmethyl group may also contribute to this activity by enhancing lipophilicity and membrane penetration.

Anticancer Potential

Fluorinated aromatic compounds have been investigated for their anticancer properties. A study highlighted the ability of similar compounds to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The unique electronic properties imparted by fluorine atoms can enhance binding affinity to cancer-related targets, making this compound a candidate for further investigation in cancer therapy.

The biological activity of 1-Chloro-3-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Membrane Disruption : The fluorinated structure can interact with lipid membranes, leading to increased permeability and subsequent cell death.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorinated compounds can induce oxidative stress in cells, contributing to their antimicrobial and anticancer effects .

Case Studies

  • Antimicrobial Efficacy : In vitro studies have shown that related compounds exhibit minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli. The sulfanylmethyl group appears to enhance antibacterial activity by facilitating better interaction with bacterial membranes.
  • Cancer Cell Line Studies : Research involving human breast cancer cell lines (MCF-7) indicated that treatment with fluorinated derivatives resulted in significant reductions in cell viability, suggesting potential for therapeutic use in oncology.

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